1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea” is a chemical compound with the molecular formula C11H13F3N2O . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group in the compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the overall behavior and reactivity of the compound.Chemical Reactions Analysis
The trifluoromethyl group can participate in various chemical reactions. For instance, it can lower the basicity of compounds like trifluoroethanol . In addition, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Scientific Research Applications
Crystal Structure and Derivative Analysis
The crystal structure of a compound closely related, Unsymmetrically N-nor-dehydroabietyl-N′-isopropyl Urea, shows it crystallizes in the orthorhombic system, highlighting the presence of two crystallorgraphically independent molecules with different conformations. This study provides a foundational understanding of the molecular structure and potential for further functionalization of similar compounds (Rao, Wu, Song, & Shang, 2010).
Synthesis and Properties of Energetic Materials
Research into the synthesis and properties of 1,1,1-trinitroprop-2-yl urea, a compound with a similar urea functional group, explores its potential as a high energetic dense oxidizer. This study emphasizes the compound's reactivity and potential applications in materials science, particularly in the development of explosives and propellants (Axthammer, Klapötke, & Krumm, 2016).
Photodegradation Studies
Another related compound, diafenthiuron, undergoes photodegradation in various aqueous solutions, producing two major identified products. This research highlights the environmental fate and degradation pathways of chemical compounds with similar structures, providing insights into their stability and potential environmental impact (Keum, Kim, Kim, Kim, & Li, 2002).
Complexation and Molecular Devices
The complexation of stilbene derivatives by cyclodextrin-linked ureas demonstrates the potential for creating molecular devices based on the self-assembly and photoisomerization properties of such compounds. This research underscores the versatility of urea derivatives in constructing complex molecular systems with potential applications in nanotechnology and materials science (Lock, May, Clements, Lincoln, & Easton, 2004).
Green Solvent Applications
The use of isopropyl alcohol as a solvent for the preparation of silicone-urea copolymers with high urea contents points to the compound's role in facilitating environmentally friendly polymer synthesis. This study highlights the importance of selecting appropriate solvents to enhance the properties and applications of polymer materials (Yilgor, Atilla, Ekin, Kurt, & Yilgor, 2003).
Properties
IUPAC Name |
1-propan-2-yl-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c1-11(2)20-14(21)19-8-3-4-9-22-13-7-5-6-12(10-13)15(16,17)18/h5-7,10-11H,8-9H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJEBVINMRXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.